(2R,3R,5S)-Omarigliptin is a pharmacologically active compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which function to enhance the body's incretin levels, thereby increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. Omarigliptin is marketed under the trade name Marizev and was developed by Merck & Co., Inc. It received marketing authorization in Japan on September 30, 2015.
Omarigliptin is classified as a long-acting dipeptidyl peptidase-4 inhibitor. Its chemical formula is , with a molecular weight of 398.43 g/mol. The compound's CAS registration number is 1226781-44-7. It is synthesized from simpler organic compounds through a series of chemical reactions, making it an important subject of study in medicinal chemistry.
The synthesis of Omarigliptin has evolved significantly over time, with various methods reported in the literature. The most notable synthetic routes include:
The molecular structure of Omarigliptin can be described as follows:
The synthesis of Omarigliptin involves several key chemical reactions:
These reactions are carefully controlled to maximize yield and purity while minimizing by-products.
Omarigliptin's mechanism of action involves inhibition of the dipeptidyl peptidase-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). This results in:
This dual action contributes to improved glycemic control in patients with type 2 diabetes.
Omarigliptin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products.
Omarigliptin is primarily used for:
(2R,3S,5S)-Omarigliptin is a stereochemically defined diastereomer of the antidiabetic compound omarigliptin (MK-3102). Its molecular architecture features three chiral centers at positions 2, 3, and 5 of the tetrahydropyran ring, generating the 2R, 3S, 5S configuration. This specific stereochemical arrangement is critical for its biological interactions, as evidenced by the pronounced stereoselectivity of dipeptidyl peptidase-4 (DPP-4) inhibition [5] [7].
The absolute stereochemistry governs the molecule's three-dimensional conformation, enabling precise binding to the DPP-4 active site. X-ray crystallographic analyses of related omarigliptin diastereomers confirm that inversion at any chiral center—particularly C5—alters the spatial orientation of the 2,5-difluorophenyl and methylsulfonylpyrrolopyrazolyl groups, disrupting key interactions with catalytic residues (e.g., Tyr547, Glu205, and His740) in the enzyme [4] [5]. The S-configuration at C5 in this diastereomer distinguishes it from the pharmacologically active (2R,3S,5R)-variant, underscoring the structure-activity relationship (SAR) dependence on stereochemistry.
(2R,3S,5S)-Omarigliptin (C₁₇H₂₀F₂N₄O₃S; MW: 398.43 g/mol) integrates several functional groups that define its reactivity and target engagement [2] [5]:
The canonical SMILES representation illustrates its connectivity:N[C@@H]1[C@@H](C2=CC(F)=CC=C2F)OC[C@@H](N3CC4=NN(S(=O)(C)=O)C=C4C3)C1
[6] [7]
Table 1: Functional Groups and Their Roles
Functional Group | Role in Bioactivity |
---|---|
Primary amine (C3) | Forms hydrogen bonds with DPP-4 catalytic residues; critical for inhibitory potency. |
Methylsulfonyl (pyrazole) | Stabilizes binding via van der Waals and dipole interactions with S2 extensive subsite. |
Difluorophenyl (C2) | Engages hydrophobic pockets; fluorine atoms reduce oxidative metabolism. |
Tetrahydropyran oxygen | Modulates solubility and conformational flexibility. |
The drug-like properties of (2R,3S,5S)-Omarigliptin are characterized by balanced hydrophilicity and membrane permeability:
Table 2: Summary of Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 398.43 g/mol | Within Lipinski's rule limit (≤500 g/mol). |
LogP | 0.93 | Balances membrane permeability and solubility. |
Topological PSA | 98.83 Ų | Predicts moderate blood-brain barrier penetration. |
Hydrogen Bond Donors | 1 | Facilitates aqueous solubility and target binding. |
Hydrogen Bond Acceptors | 6 | Supports crystal lattice formation and solvation. |
Crystalline forms of omarigliptin diastereomers, including the (2R,3S,5S)-variant, exhibit distinct packing arrangements influencing stability and dissolution. Patent WO2017032705A1 discloses methods to generate polymorphs using protic solvents like methanol or isopropanol [4]:
The Raman spectrum of Form I shows characteristic bands at 1345 cm⁻¹ (sulfonyl stretch) and 1600 cm⁻¹ (aromatic C=C), confirming the absence of solvent inclusion [4].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0